GANT61

概要

説明

GANT 61は、ヘッジホッグシグナル伝達経路におけるGLI転写因子を選択的に阻害するヘキサヒドロピリミジン誘導体です。 Smoothenedの下流で作用し、GLI1とGLI2の両方のDNA結合を阻害することにより、GLI1およびGLI2媒介転写の両方を阻害します 。 この化合物は、腫瘍細胞の増殖を阻害し、腫瘍形成を抑制する能力について、前臨床試験で有望な結果を示しています .

科学的研究の応用

Cancer Therapy

GANT61 has shown promise in various cancer types by targeting the Hedgehog signaling pathway:

- T-cell Lymphoma : Research demonstrated that this compound inhibits the proliferation of T-cell lymphoma cells (Jurkat, Karpas299, Myla3676) in a dose-dependent manner. The compound induced apoptosis and reduced the expression of key proteins involved in cell survival pathways .

- Colorectal Cancer : this compound effectively decreased the viability of colorectal cancer cells (HT-29 and HCT-116) by modulating the Wnt/β-catenin and Notch signaling pathways. It also reduced the proportion of cancer stem cells marked by CD133 expression .

- Triple-Negative Breast Cancer : Studies have indicated that this compound enhances the sensitivity of triple-negative breast cancer cells to chemotherapy agents by inhibiting GLI1-mediated transcription .

- Chondrosarcoma : In chondrosarcoma models, this compound inhibited tumor growth by affecting cell cycle progression and inducing autophagy. It significantly decreased the number of proliferating cells as indicated by Ki-67 expression levels .

Mechanistic Studies

This compound serves as a valuable tool for elucidating the biological roles of GLI transcription factors:

- Transcriptional Regulation : this compound treatment has been shown to reduce RNA:DNA hybrid formation at GLI binding sites, indicating its role in regulating gene expression through direct interaction with GLI proteins .

- Cell Cycle Dynamics : The compound has been observed to cause cell cycle arrest at various checkpoints (G1/S and G2/M), highlighting its potential to disrupt normal cell division processes in cancer cells .

Table 1: Summary of this compound Efficacy Across Different Cancer Types

Case Study 1: Antitumor Efficacy in T-cell Lymphoma

In a controlled study involving T-cell lymphoma cell lines, this compound was administered at varying concentrations (2.5 μM to 20 μM). The results indicated a significant reduction in cell viability (IC50 values were calculated at approximately 13.76 μM for Jurkat cells). Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells after treatment with this compound .

Case Study 2: Colorectal Cancer Mechanisms

A study focused on colorectal cancer explored how this compound affects Wnt/β-catenin and Notch signaling pathways. The treatment led to a marked decrease in β-catenin and Notch1 protein levels alongside reduced cell viability over time. This study underscored this compound's potential as a dual-action therapeutic agent targeting multiple pathways involved in cancer progression .

作用機序

GANT 61は、GLI1およびGLI2転写因子に直接結合することにより効果を発揮し、DNAへの結合能力と標的遺伝子の転写活性化を阻害します 。 この阻害により、ヘッジホッグシグナル伝達経路が抑制され、腫瘍細胞の増殖が抑制され、アポトーシスとオートファジーが促進されます 。 関連する分子標的と経路には、RNAP IIIシグナル経路とtRNA-Gly-CCC合成が含まれます .

類似の化合物との比較

GANT 61は、GLI転写因子の選択的阻害において独特です。 類似の化合物には以下が含まれます。

シクロパミン: Smoothenedに結合することにより、ヘッジホッグシグナル伝達経路を阻害するアルカロイド。

ビスモデギブ: 基底細胞がんの治療に使用される、Smoothenedの低分子阻害剤。

ソニデギブ: 同様の治療目的で使用される別のSmoothened阻害剤

これらの化合物と比較して、GANT 61はSmoothenedの下流で作用し、GLI転写因子を直接標的とするため、ヘッジホッグシグナル伝達経路のより特異的な阻害が可能になる可能性があります .

生化学分析

Biochemical Properties

GANT61 plays a crucial role in biochemical reactions by inhibiting GLI transcription factors, which are key components of the Hedgehog signaling pathway. This pathway is essential for various developmental processes and is often dysregulated in cancers. This compound acts downstream of Smoothened to inhibit both GLI1 and GLI2 transcription factors. The compound prevents these transcription factors from binding to DNA, thereby inhibiting their transcriptional activity . This compound interacts with several biomolecules, including GLI1 and GLI2, and its inhibition of these factors leads to reduced expression of target genes involved in cell proliferation and survival .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. It has been shown to reduce the viability of colorectal cancer cells by blocking the Wnt/β-catenin and Notch signaling pathways . Additionally, this compound induces cell cycle arrest and autophagy in chondrosarcoma cells by down-regulating the RNAP III signal pathway and tRNA-Gly-CCC synthesis . The compound also sensitizes glioma cells to temozolomide treatment by enhancing DNA damage and decreasing the expression of DNA repair enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to GLI transcription factors and preventing their interaction with DNA. This inhibition disrupts the transcription of GLI target genes, leading to reduced cell proliferation and increased apoptosis . This compound also affects other signaling pathways that crosstalk with the Hedgehog pathway, such as the PI3K/AKT and JAK/STAT pathways . The compound’s ability to induce autophagy and apoptosis in cancer cells is mediated through the down-regulation of RNAP III signal pathway and tRNA-Gly-CCC synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable when stored at -20°C and protected from light . Over time, this compound has been observed to reduce cell proliferation and induce apoptosis in various cancer cell lines. Long-term studies have shown that this compound can effectively inhibit tumor growth in vivo by maintaining its inhibitory effects on GLI transcription factors . The stability and degradation of this compound in solution are less well-documented, and it is recommended to prepare fresh stock solutions before use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In nude mice models with RD or RH30 cells xenograft, intraperitoneal injection of this compound at a dosage of 50 mg/kg significantly reduced tumor growth . Higher doses of this compound have been associated with increased toxicity and adverse effects, highlighting the importance of optimizing dosage to balance efficacy and safety . The compound’s anti-tumor activity is dose-dependent, with higher doses leading to greater inhibition of tumor growth .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of the Hedgehog signaling pathway. The compound down-regulates the RNAP III signal pathway and tRNA-Gly-CCC synthesis, leading to reduced cell proliferation and increased autophagy . This compound also affects the PI3K/AKT and JAK/STAT pathways, which are involved in cell survival and proliferation . These interactions highlight the compound’s multifaceted role in modulating cellular metabolism and signaling.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s interaction with GLI transcription factors facilitates its localization to the nucleus, where it exerts its inhibitory effects . This compound’s distribution within tissues is influenced by its solubility and stability, with higher concentrations observed in tumor tissues compared to normal tissues . The compound’s transport and accumulation are critical for its therapeutic efficacy in cancer treatment.

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it inhibits GLI transcription factors. The compound’s ability to bind to GLI1 and GLI2 and prevent their interaction with DNA is essential for its anti-cancer effects . This compound’s localization to the nucleus is facilitated by its interaction with nuclear transport proteins and its ability to penetrate the nuclear membrane . This subcellular localization is crucial for the compound’s function in inhibiting GLI-mediated transcription and inducing apoptosis in cancer cells.

準備方法

GANT 61は、2-(ジメチルアミノ)ベンズアルデヒドと2-(4-ピリジル)アセトニトリルの反応に続いて、環化および還元ステップを含む多段階プロセスを通じて合成することができます 。 この化合物は、通常、クロマトグラフィー技術を使用して精製され、高純度レベルを実現します 。 工業生産方法は、これらの合成経路のスケールアップを含みながら、反応条件と純度基準を維持します。

化学反応の分析

GANT 61は、以下を含むさまざまな化学反応を受けます。

酸化: 特定の条件下で酸化されて、対応する酸化誘導体を形成することができます。

還元: 還元反応は、官能基を修飾するために実行できます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤(置換反応用)が含まれます。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究アプリケーション

GANT 61は、さまざまな科学研究アプリケーションを持っています。

類似化合物との比較

GANT 61 is unique in its selective inhibition of GLI transcription factors. Similar compounds include:

Cyclopamine: An alkaloid that inhibits the Hedgehog signaling pathway by binding to Smoothened.

Vismodegib: A small molecule inhibitor of Smoothened, used in the treatment of basal cell carcinoma.

Sonidegib: Another Smoothened inhibitor used for similar therapeutic purposes

Compared to these compounds, GANT 61 acts downstream of Smoothened, directly targeting GLI transcription factors, which may provide a more specific inhibition of the Hedgehog signaling pathway .

生物活性

GANT61 is a small molecule inhibitor targeting the GLI family of transcription factors, primarily GLI1, which plays a crucial role in the Hedgehog (Hh) signaling pathway. This pathway is implicated in various cancers, making this compound a significant compound in cancer research. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

This compound exerts its biological effects through several mechanisms:

- Inhibition of GLI1 Activity : this compound directly binds to GLI1, inhibiting its transcriptional activity. This results in decreased expression of downstream target genes associated with cell proliferation and survival .

- Induction of Apoptosis : Studies have shown that this compound treatment increases apoptosis in various cancer cell lines, including T-cell lymphoma and colorectal cancer cells. This effect is often dose-dependent .

- Cell Cycle Arrest : this compound has been reported to induce G2/M phase arrest in tumor cells, leading to reduced cell proliferation. This was observed in chondrosarcoma models where this compound significantly increased the proportion of cells in the G2/M phase .

Biological Activity Data

The following table summarizes the effects of this compound on different cancer cell lines, including IC50 values and observed biological activities:

| Cell Line | IC50 (μM) | Effects | Mechanism |

|---|---|---|---|

| Jurkat | 13.76 ± 0.81 | Inhibition of proliferation, increased apoptosis | GLI1 inhibition, down-regulation of p-STAT3 |

| Karpass299 | 6.81 ± 0.91 | Increased apoptosis and reduced viability | GLI1-mediated transcription inhibition |

| Myla3676 | 10.23 ± 0.94 | Dose-dependent apoptosis | Modulation of Hh signaling pathways |

| HT-29 | Not specified | Reduced viability, increased apoptosis | Inhibition of Wnt/β-catenin and Notch pathways |

| HCT-116 | Not specified | Decreased CD133+ CSC population | Targeting cancer stem cells |

T-cell Lymphoma

A study demonstrated that this compound effectively inhibited the proliferation of T-cell lymphoma cells (Jurkat) in a dose-dependent manner. The treatment led to significant apoptosis as measured by flow cytometry, correlating with decreased levels of phosphorylated STAT3 and SOCS3 proteins. The IC50 for Jurkat cells was determined to be approximately 13.76 μM after 48 hours .

Colorectal Cancer

In colorectal cancer models (HT-29 and HCT-116), this compound was shown to reduce cell viability and promote apoptosis by blocking the Wnt/β-catenin and Notch signaling pathways. The treatment resulted in a significant decrease in the proportion of CD133+ cancer stem cells, indicating its potential to target both bulk tumor cells and stem-like populations .

Chondrosarcoma

This compound's efficacy was further validated in chondrosarcoma models where it inhibited tumor growth by down-regulating key components of the Hh signaling pathway (GLI1, PTCH1). The compound induced cell cycle arrest at the G2/M checkpoint and significantly reduced Ki67-positive proliferative cells .

Summary of Findings

This compound has emerged as a promising therapeutic agent due to its ability to inhibit GLI-mediated transcription and induce apoptosis across various cancer types. Its multifaceted mechanisms—ranging from direct inhibition of GLI1 to modulation of critical signaling pathways—underscore its potential in cancer treatment strategies.

特性

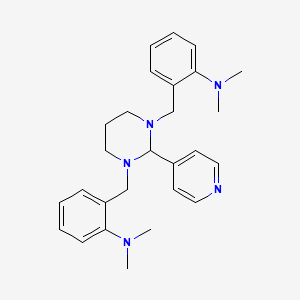

IUPAC Name |

2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N5/c1-29(2)25-12-7-5-10-23(25)20-31-18-9-19-32(27(31)22-14-16-28-17-15-22)21-24-11-6-8-13-26(24)30(3)4/h5-8,10-17,27H,9,18-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQOGDQTWWCZFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1CN2CCCN(C2C3=CC=NC=C3)CC4=CC=CC=C4N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329591 | |

| Record name | GANT61 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500579-04-4 | |

| Record name | 2,2′-[[Dihydro-2-(4-pyridinyl)-1,3(2H,4H)-pyrimidinediyl]bis(methylene)]bis[N,N-dimethylbenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500579-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GANT61 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。